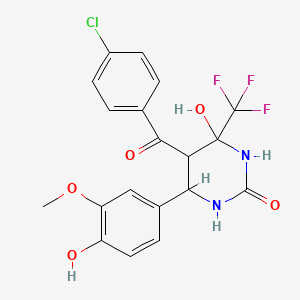

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Description

The compound 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one features a tetrahydropyrimidinone core substituted with a 4-chlorobenzoyl group at position 5, a 4-hydroxy-3-methoxyphenyl group at position 6, and a trifluoromethyl group at position 2. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, physicochemical properties, and functional implications.

Properties

IUPAC Name |

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N2O5/c1-30-13-8-10(4-7-12(13)26)15-14(16(27)9-2-5-11(20)6-3-9)18(29,19(21,22)23)25-17(28)24-15/h2-8,14-15,26,29H,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZCHUYGOTXWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as chlorobenzoyl chloride, hydroxybenzaldehyde, and trifluoromethyl ketone under specific reaction conditions like controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones, while reduction of the chlorobenzoyl group can produce benzyl derivatives .

Scientific Research Applications

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound A : 5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Key Differences :

- Position 6 substituent: 5-(2-nitrophenyl)furyl vs. 4-hydroxy-3-methoxyphenyl.

- Impact :

- The furan ring in Compound A may alter conformational flexibility, affecting binding to biological targets.

Compound B : 4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-nitrophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Key Differences :

- Position 5 substituent: 4-methoxybenzoyl (electron-donating) vs. 4-chlorobenzoyl (electron-withdrawing).

- Position 6 substituent: 4-nitrophenyl vs. 4-hydroxy-3-methoxyphenyl.

- Impact :

- The nitro group at position 6 in Compound B may confer stronger π-π stacking interactions in protein binding compared to the polar hydroxyl/methoxy groups in the target compound.

Substituent Variations at Position 5

Compound C : 5-Benzoyl-4-hydroxy-6-(4-fluorophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- 4-chlorobenzoyl. Position 6 substituent: 4-fluorophenyl vs. 4-hydroxy-3-methoxyphenyl. Impact:

- The fluorine atom at position 6 increases lipophilicity, which may enhance membrane permeability compared to the hydrophilic hydroxyl/methoxy groups in the target compound.

Substituent Effects on Physicochemical Properties

Melting Points and Solubility

- Trends :

- Hydroxyl and methoxy groups (target compound) increase polarity and aqueous solubility compared to nitro or halogenated analogs.

- Methoxy-substituted compounds (e.g., Compound D) show higher melting points, likely due to crystalline packing facilitated by symmetric substituents.

Spectroscopic and Structural Insights

IR and NMR Data

- Target Compound vs. Compound B :

- IR : Both show C=O stretches near 1680–1710 cm⁻¹, but the target compound has additional -OH stretches at ~3471 cm⁻¹ .

- ¹H NMR : The target compound’s 4-hydroxy-3-methoxyphenyl group would exhibit distinct aromatic proton splitting (e.g., para-substituted -OH and meta-substituted -OMe), unlike the nitro group’s deshielding effects in Compound B.

Crystallography

- Structural studies using SHELX and ORTEP reveal that substituents like trifluoromethyl and chlorobenzoyl induce torsional strain, affecting molecular conformation. For example, Compound E () shows a dihedral angle of 108.3° between aromatic rings, which may differ in the target compound due to steric effects from the 3-methoxy group .

Biological Activity

5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

- Molecular Formula: C19H16ClF3N2O5

- Molecular Weight: 426.79 g/mol

- IUPAC Name: 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic properties. In vitro assays have shown that it acts as a multi-target inhibitor against several key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition:

-

α-Glucosidase Inhibition:

- IC50 value: 6.28 µM

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

- DPPH Radical Scavenging Activity:

The molecular docking studies suggest that the compound binds effectively to the active sites of the target enzymes, facilitating its inhibitory effects on α-amylase and α-glucosidase, which are crucial for carbohydrate digestion and glucose absorption . The trifluoromethyl group is believed to enhance binding affinity due to its electron-withdrawing properties.

Study on Antidiabetic Properties

A study focused on the synthesis and biological evaluation of this compound reported promising results in antidiabetic assays, indicating its potential as a therapeutic agent for managing diabetes . The study highlighted the importance of further animal-based studies to confirm these findings.

Comparative Efficacy

In comparative studies, the compound showed better efficacy than standard antidiabetic agents like acarbose and ursolic acid, suggesting its potential as a more effective alternative in diabetes management .

Data Summary Table

| Biological Activity | IC50 Value (µM) | % Inhibition (500 µM) | % Inhibition (250 µM) | % Inhibition (125 µM) |

|---|---|---|---|---|

| α-Amylase | 4.58 | 78.85 | 73.08 | 68.90 |

| α-Glucosidase | 6.28 | N/A | N/A | N/A |

| PTP1B | 0.91 | N/A | N/A | N/A |

| DPPH Radical Scavenging | N/A | N/A | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.